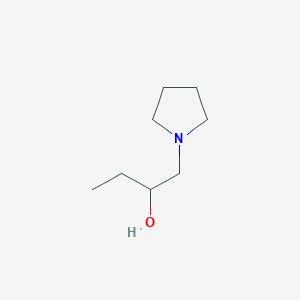

1-(Pyrrolidin-1-YL)butan-2-OL

Description

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1-pyrrolidin-1-ylbutan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)7-9-5-3-4-6-9/h8,10H,2-7H2,1H3 |

InChI Key |

FJRHRYPEAFRRON-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1CCCC1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(Pyrrolidin-1-yl)butan-2-ol

Synthetic Routes Overview

The synthesis of this compound typically involves nucleophilic substitution or addition reactions where the pyrrolidine moiety is introduced onto a suitable butanol or ketone precursor. The main strategies include:

Detailed Synthetic Procedures

Alkylation of Pyrrolidine with α-Bromoketones Followed by Reduction

A well-documented method involves the reaction of α-bromoketones with pyrrolidine to form pyrrolidinyl ketones, which are then reduced to the corresponding alcohols.

Step 1: Formation of α-bromoketone

Starting from butan-2-one, α-bromination is carried out using bromine in an inert solvent (e.g., diethyl ether or ethanol) under cooling to yield α-bromobutan-2-one.

Step 2: Nucleophilic substitution

Pyrrolidine is added to the α-bromoketone in a solvent such as diethyl ether or ethanol at 0°C to room temperature. The nucleophilic nitrogen attacks the electrophilic α-carbon, displacing bromide and forming 1-(pyrrolidin-1-yl)butan-2-one.

Step 3: Reduction to this compound

The ketone is reduced using sodium borohydride (NaBH4) or other hydride donors in a protic solvent to give the target secondary alcohol.

-

The product is purified by extraction, acid-base washing to remove residual amines, drying over magnesium sulfate, and recrystallization or chromatography.

This method is supported by analogous procedures in the preparation of related pyrrolidinyl ketones and alcohols.

Reductive Amination of Butan-2-one with Pyrrolidine

An alternative synthetic route involves direct reductive amination:

-

Butan-2-one is reacted with pyrrolidine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or hydrogen with a metal catalyst (Pd/C), under mild conditions.

-

The ketone and amine form an imine intermediate, which is reduced in situ to the corresponding amine-alcohol compound.

-

This method avoids the need for halogenated intermediates and can be performed in one pot, often yielding high purity products.

This approach is common in medicinal chemistry for synthesizing amine-substituted alcohols.

Use of Continuous Flow Reactors for Industrial Synthesis

Industrial scale synthesis may utilize continuous flow reactors to optimize reaction conditions, improve safety, and increase throughput:

Continuous mixing of butan-2-one, pyrrolidine, and reducing agents allows precise control of temperature and reaction time.

This method enhances yield and purity while minimizing side reactions and waste.

Such processes are adapted from methods used for similar compounds like 1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| α-Bromoketone Alkylation + Reduction | Butan-2-one, Br2, Pyrrolidine, NaBH4 | α-Bromination in Et2O, nucleophilic substitution at 0°C to RT, NaBH4 reduction | Well-established, high yield | Requires halogenated intermediates, multi-step |

| Reductive Amination | Butan-2-one, Pyrrolidine, Reducing agent (NaBH(OAc)3 or H2/Pd) | Mild conditions, one-pot reaction | One-step, avoids halogenated intermediates | Requires careful control of reducing conditions |

| Continuous Flow Reactor Synthesis | Butan-2-one, Pyrrolidine, Reducing agents | Controlled flow, optimized temperature and mixing | Scalable, efficient, reproducible | Requires specialized equipment |

Analytical Characterization and Purity Assessment

NMR Spectroscopy (¹H and ¹³C NMR) : Confirms the presence of the pyrrolidine ring and the secondary alcohol group. Typical chemical shifts include hydroxyl proton (~δ 3.5–4.5 ppm) and pyrrolidine methylene protons (~δ 2.0–3.5 ppm).

Mass Spectrometry (MS) : Confirms molecular weight consistent with C8H17NO (Molecular weight ~143.23 g/mol).

Infrared Spectroscopy (IR) : Shows characteristic O–H stretching (~3300 cm⁻¹) and C–N stretching bands.

Chromatography (HPLC/GC) : Used to assess purity, with ≥95% purity considered acceptable for research-grade compounds.

Chemical Reactions Analysis

Structural and Functional Group Analysis

1-(Pyrrolidin-1-yl)butan-2-ol contains two key functional groups:

-

Secondary alcohol group (–OH at position 2).

-

Pyrrolidine moiety (a five-membered saturated amine ring).

These groups suggest potential reactivity in:

-

Oxidation reactions (e.g., conversion to ketones).

-

Esterification or etherification (via the hydroxyl group).

-

Amine-related reactions (e.g., alkylation, acylation, or acid-base interactions).

1-(1-Pyrrolidinyl)-2-butanone (PubChem CID 15801221)

-

This ketone derivative (structurally similar but lacking the hydroxyl group) is synthesized via alkylation or oxidation pathways.

-

Key properties :

-

Molecular formula: C₈H₁₅NO.

-

Boiling point: Not reported, but predicted to undergo nucleophilic addition at the carbonyl group.

-

3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine (from Supplementary PDF)

-

An amine derivative synthesized via organozinc additions to aldehydes/ketones.

-

Reaction pathway :

-

Grignard reagent + ketone → secondary alcohol intermediate → further functionalization (e.g., amination).

-

Hypothetical Reaction Pathways for this compound

Based on structural analogs and functional group chemistry:

Oxidation to Ketone

Likely oxidation using agents like CrO₃ or PCC:

This mirrors the synthesis of related ketones .

Esterification

Reaction with acyl chlorides or anhydrides:

The hydroxyl group could form esters (e.g., acetate derivatives).

Alkylation of the Pyrrolidine Nitrogen

The tertiary amine in pyrrolidine may undergo alkylation with alkyl halides:

Research Gaps and Limitations

-

No direct studies on This compound were found in the provided sources.

-

Existing data focus on ketone/amine derivatives (e.g., ), suggesting the alcohol may serve as an intermediate in such syntheses.

Key Data Table: Related Compounds and Reactivity

| Compound | Functional Group | Key Reactions | References |

|---|---|---|---|

| 1-(1-Pyrrolidinyl)-2-butanone | Ketone | Nucleophilic addition, reduction | |

| 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine | Amine | Organozinc alkylation, amination |

Scientific Research Applications

1-(Pyrrolidin-1-YL)butan-2-OL has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Pyrrolidin-1-YL)butan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 1-(Pyrrolidin-1-YL)butan-2-OL with structurally related compounds from the evidence, focusing on molecular features and applications:

Key Comparative Insights

Alcohol vs. Ketone Functionality

This compound’s hydroxyl group distinguishes it from ketone-bearing analogs like Pyrovalerone and the cyclopropane-methanone derivative .

Substituent Effects on Bioactivity

Bitertanol’s biphenyl and triazole substituents confer fungicidal activity , whereas Pyrovalerone’s methylphenyl group contributes to its stimulant properties . The absence of aromatic rings in this compound suggests lower steric hindrance, which could favor applications in catalysis or as a building block for further functionalization.

Biological Activity

1-(Pyrrolidin-1-YL)butan-2-OL, also referred to as 4-(Pyrrolidin-1-yl)butan-2-ol, is a compound characterized by a pyrrolidine ring attached to a butanol backbone. This structural configuration allows for significant biological interactions, particularly with various enzymes and receptors. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound acts as a ligand that binds to various receptors and enzymes, modulating their activity. Notably, its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity for target proteins, which can lead to both activation and inhibition of their functions.

Biological Effects

Research indicates that the effects of this compound on cellular processes vary with concentration and cell type. At lower concentrations, it may enhance enzyme activity, while higher concentrations could result in inhibitory effects on certain pathways. For instance:

- Enzyme Modulation : The compound has been shown to influence enzyme activity involved in key metabolic pathways, potentially affecting gene expression and cellular metabolism.

- Cell Signaling : It modulates cell signaling pathways that can lead to significant changes in cellular responses.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Neurotransmitter Interaction : Analogous compounds have demonstrated potent inhibition of dopamine reuptake, suggesting potential applications in treating neurological disorders such as depression and anxiety .

- Pharmacokinetic Studies : In vivo experiments have shown that the compound interacts with various metabolic enzymes, influencing pharmacokinetic profiles and the efficacy of co-administered drugs .

- Toxicological Profiles : A case study involving synthetic cathinones indicated that derivatives related to this compound can exhibit neurotoxic effects when misused, highlighting the importance of understanding its biological activity in the context of drug safety .

Applications

The unique properties of this compound have led to exploration in various fields:

- Pharmaceutical Development : Its derivatives are being investigated for their potential in treating conditions related to neurotransmitter imbalances.

- Biological Research : The compound serves as a buffering agent in cell culture systems, maintaining stable pH levels crucial for cellular health and function .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Modulation | Influences key metabolic pathways; enhances or inhibits enzyme activity based on concentration. |

| Neurotransmitter Interaction | Potential for treating neurological disorders; inhibition of dopamine reuptake observed. |

| Cell Signaling | Modulates pathways affecting gene expression and cellular responses. |

| Toxicological Effects | Misuse linked to neurotoxic outcomes; important for safety assessments. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Pyrrolidin-1-YL)butan-2-OL, and how can reaction conditions be optimized?

- Methodology :

- Utilize retrosynthetic analysis tools (e.g., AI-powered synthesis planning) to identify feasible routes, focusing on one-step protocols for efficiency .

- Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. For example, vary pyrrolidine equivalents and reaction time to maximize yield while minimizing byproducts .

- Monitor progress via thin-layer chromatography (TLC) or inline spectroscopy (e.g., FTIR) to track intermediate formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., vicinal protons in the butanol chain) and DEPT-135 for carbon hybridization .

- IR : Confirm hydroxyl (O–H stretch, ~3200–3600 cm) and pyrrolidine ring vibrations (C–N stretch, ~1200 cm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] ion matching theoretical mass) .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- Wear PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent removal) .

- Store in airtight containers away from oxidizers. Refer to SDS guidelines for spill management (e.g., neutralization with weak acids) .

- Monitor airborne exposure limits using OSHA-approved sensors (e.g., PID detectors for amine vapors) .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Methodology :

- Perform dose-response assays (e.g., IC studies) under standardized conditions (pH, temperature) to minimize variability .

- Use multivariate statistical analysis (e.g., PCA or PLS regression) to isolate confounding factors (e.g., solvent polarity, cell line differences) .

- Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target specificity .

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

- Methodology :

- Compare enantiomers via chiral HPLC separation and X-ray crystallography to correlate absolute configuration with activity .

- Conduct molecular dynamics simulations (e.g., docking to enzyme active sites) to assess stereospecific binding interactions .

- Synthesize diastereomers and evaluate thermodynamic stability (e.g., ΔG of isomerization via DSC) .

Q. What computational approaches are effective in predicting the physicochemical properties of this compound?

- Methodology :

- Use DFT calculations (e.g., Gaussian or ORCA) to optimize geometry and predict electronic properties (HOMO/LUMO energies) .

- Apply QSPR models to estimate logP, solubility, and pKa using software like COSMO-RS or ACD/Labs .

- Validate predictions experimentally (e.g., shake-flask method for logP determination) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

- Methodology :

- Synthesize analogs with systematic substitutions (e.g., alkyl chain length, ring size) and test against a panel of biological targets .

- Use Free-Wilson or Hansch analysis to quantify substituent contributions to activity .

- Apply machine learning (e.g., random forest models) to predict novel derivatives with enhanced potency .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.